molecular formula C10H9ClO2 B14029315 (1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid

(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B14029315
M. Wt: 196.63 g/mol
InChI Key: JZYXJKBNUJJIKU-RKDXNWHRSA-N
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Description

(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a 4-chlorophenyl group attached to the second carbon of the cyclopropane ring and a carboxylic acid group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . Another method involves the use of cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound typically involves scalable and cost-effective methods. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields while minimizing the use of toxic solvents . Additionally, the use of environmentally friendly reagents and conditions is preferred to ensure sustainability and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: The compound is used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the 4-chlorophenyl group, making it less complex.

    2-(4-chlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but may differ in stereochemistry.

    Phenylcyclopropane derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a 4-chlorophenyl group and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1

InChI Key

JZYXJKBNUJJIKU-RKDXNWHRSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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